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Compound of Interest

1,5-Dimethyl-1H-pyrrole-2-
Compound Name:
carbonitrile

cat. No.: B1266065

For Immediate Release

A comprehensive spectroscopic analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a
heterocyclic compound of interest in chemical synthesis and drug discovery, is presented in this
guide. This document provides a comparative overview of its spectral characteristics (NMR, IR,
MS) alongside two structurally related alternatives: 1-methyl-1H-pyrrole-2-carbonitrile and 2,5-
dimethyl-1H-pyrrole. This guide is intended for researchers, scientists, and drug development
professionals, offering detailed experimental data and protocols to support further investigation
and application of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(*H and 3C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1,5-Dimethyl-
1H-pyrrole-2-carbonitrile and its alternatives.

Table 1: *H NMR Spectroscopic Data (Chemical Shift  in ppm)
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Compound H3 H4 N-CHs C5-CHs
1,5-Dimethyl-1H-
pyrrole-2- 6.71 (d) 5.99 (d) 3.63 (s) 2.22 (s)
carbonitrile
1-methyl-1H-
pyrrole-2- 6.81 (dd) 6.09 (dd) 3.70 (s) -
carbonitrile
2,5-dimethyl-1H-

5.72 (s) 5.72 (s) - 2.18 (s)

pyrrole

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)

Compo
C2 C3
und

Cc4 C5 CN N-CHs C5-CHs

1,5-
Dimethyl-
1H-
117.4 120.5
pyrrole-2-
carbonitri

le

107.8 139.1 115.2 32.5 12.8

1-methyl-

1H-

pyrrole-2-  118.6 122.1
carbonitri

le

109.1 125.8 115.8 33.1 -

2,5-
dimethyl-
1H-

127.5 105.6

pyrrole

105.6 127.5 - - 12.9

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm™—2)
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C-H (Aromatic)

C-H (Aliphatic)

Compound C=N Stretch C=C Stretch
Stretch Stretch
1,5-Dimethyl-1H-
pyrrole-2- ~2220 ~3100 ~2950 ~1550
carbonitrile
1-methyl-1H-
pyrrole-2- ~2225 ~3110 ~2960 ~1540
carbonitrile
2,5-dimethyl-1H-
- ~3100 ~2920 ~1560

pyrrole

Table 4. Mass Spectrometry (MS) Data (m/z)

Compound

Molecular lon (M*)

Key Fragment lons

1,5-Dimethyl-1H-pyrrole-2-

o 120 119, 92
carbonitrile[1]
1-methyl-1H-pyrrole-2-

.y. by 106 105, 79
carbonitrile
2,5-dimethyl-1H-pyrrole 95 94, 80

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCls) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

spectrometer.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance Ill 400 MHz
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e 1H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition
time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

e 13C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition
time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling
was applied during the acquisition.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at
0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal
attenuated total reflectance (UATR) accessory.

e Instrumentation: The spectrum was recorded in the range of 4000-400 cm™1.

» Data Acquisition: A total of 16 scans were co-added at a resolution of 4 cm~*. A background
spectrum of the clean diamond crystal was recorded prior to the sample analysis and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting spectrum was processed using the instrument's software to
identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was
prepared in methanol.

 Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single
quadrupole mass spectrometer with an electron ionization (EI) source. The sample was
introduced via direct infusion.

o Data Acquisition: The electron energy was set to 70 eV. The ion source temperature was
maintained at 200°C. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-
400.
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+ Data Processing: The acquired mass spectra were analyzed to determine the molecular ion
peak and the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound, from sample preparation to final data interpretation.

Sample Preparation

Test Compound

:

Dissolve in ¢ Deposit on Dissolve in
Deuterated Solvent ATR Crystal Volatile Solvent

l Data A%uisition l

NMR Spectrometer
(H & 13C) FT-IR Spectrometer Mass Spectrometer
l Data Proce%ing l
Fourier Transform, Background Subtraction, Identify Molecular lon
Phasing, Baseline Correction Peak Picking & Fragments
l Data Inte%retation l
Chemical Shift & Functional Group Fragmentation
Coupling Analysis Identification Pattern Analysis

l

Structural Elucidation
&
Comparison
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational dataset for 1,5-Dimethyl-1H-pyrrole-2-carbonitrile and its
analogs, facilitating its identification and differentiation in complex chemical environments. The
detailed protocols offer a standardized approach for researchers to obtain comparable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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